2-[[6-Amino-5-nitro-2-(phenethylamino)pyrimidin-4-yl]amino]ethanol
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Overview
Description
2-[[6-Amino-5-nitro-2-(phenethylamino)pyrimidin-4-yl]amino]ethanol is a complex organic compound with a pyrimidine core. This compound is notable for its potential applications in various fields, including medicinal chemistry and biological research. The presence of multiple functional groups, such as amino, nitro, and phenethylamino, contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[6-Amino-5-nitro-2-(phenethylamino)pyrimidin-4-yl]amino]ethanol typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine core, followed by the introduction of the amino and nitro groups. The phenethylamino group is then attached through a nucleophilic substitution reaction. The final step involves the addition of the ethanolamine moiety.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture. Catalysts and solvents are also selected to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[[6-Amino-5-nitro-2-(phenethylamino)pyrimidin-4-yl]amino]ethanol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The amino and phenethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-[[6-Amino-5-nitro-2-(phenethylamino)pyrimidin-4-yl]amino]ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[[6-Amino-5-nitro-2-(phenethylamino)pyrimidin-4-yl]amino]ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The nitro and amino groups play a crucial role in these interactions, affecting the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and target molecules.
Comparison with Similar Compounds
Similar Compounds
2-[[6-Amino-5-nitro-2-(phenethylamino)pyrimidin-4-yl]amino]ethanol: shares structural similarities with other pyrimidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
573696-85-2 |
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Molecular Formula |
C14H18N6O3 |
Molecular Weight |
318.33 g/mol |
IUPAC Name |
2-[[6-amino-5-nitro-2-(2-phenylethylamino)pyrimidin-4-yl]amino]ethanol |
InChI |
InChI=1S/C14H18N6O3/c15-12-11(20(22)23)13(16-8-9-21)19-14(18-12)17-7-6-10-4-2-1-3-5-10/h1-5,21H,6-9H2,(H4,15,16,17,18,19) |
InChI Key |
QVVQPFGDNAVACC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC(=C(C(=N2)NCCO)[N+](=O)[O-])N |
solubility |
46.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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